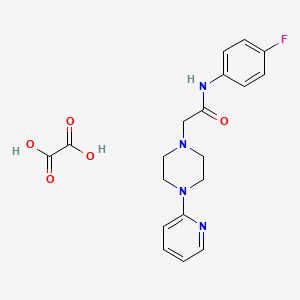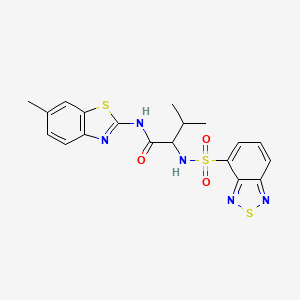
2-(2,1,3-Benzothiadiazole-4-sulfonamido)-3-methyl-N-(6-methyl-1,3-benzothiazol-2-YL)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,1,3-Benzothiadiazole-4-sulfonamido)-3-methyl-N-(6-methyl-1,3-benzothiazol-2-YL)butanamide is a complex organic compound that features a benzothiadiazole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,1,3-Benzothiadiazole-4-sulfonamido)-3-methyl-N-(6-methyl-1,3-benzothiazol-2-YL)butanamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Benzothiadiazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzothiadiazole ring.
Coupling Reactions: The final step involves coupling the benzothiadiazole derivative with the butanamide moiety, typically using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis systems to ensure consistent production quality.
化学反应分析
Types of Reactions
2-(2,1,3-Benzothiadiazole-4-sulfonamido)-3-methyl-N-(6-methyl-1,3-benzothiazol-2-YL)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamido group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium azide in DMF (dimethylformamide) or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original sulfonamido group.
科学研究应用
2-(2,1,3-Benzothiadiazole-4-sulfonamido)-3-methyl-N-(6-methyl-1,3-benzothiazol-2-YL)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 2-(2,1,3-Benzothiadiazole-4-sulfonamido)-3-methyl-N-(6-methyl-1,3-benzothiazol-2-YL)butanamide involves its interaction with specific molecular targets. In biological systems, it may interact with proteins or nucleic acids, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
2,1,3-Benzothiadiazole: A simpler analog with similar core structure but lacking the sulfonamido and butanamide groups.
4,7-Dibromo-2,1,3-benzothiadiazole: A derivative with bromine substituents, used in organic electronics.
2,1,3-Benzothiadiazole-4,7-dicarboxylic acid: A carboxylated derivative with applications in polymer chemistry.
Uniqueness
2-(2,1,3-Benzothiadiazole-4-sulfonamido)-3-methyl-N-(6-methyl-1,3-benzothiazol-2-YL)butanamide is unique due to its combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly valuable for applications requiring specific interactions or properties, such as in the development of advanced materials or as a biological probe.
属性
IUPAC Name |
2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-3-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S3/c1-10(2)16(18(25)21-19-20-12-8-7-11(3)9-14(12)28-19)24-30(26,27)15-6-4-5-13-17(15)23-29-22-13/h4-10,16,24H,1-3H3,(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSPKCREJNLTJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C(C)C)NS(=O)(=O)C3=CC=CC4=NSN=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
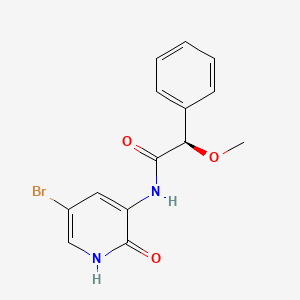
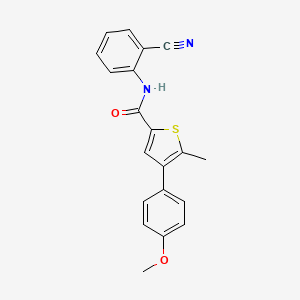
![(2S)-N-[3-(benzimidazol-1-ylmethyl)phenyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7650313.png)
![(2R)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-2-methoxy-2-phenylacetamide](/img/structure/B7650314.png)
![Methyl 2-[[1-(2-methoxy-5-methylphenyl)pyrazole-3-carbonyl]amino]benzoate](/img/structure/B7650320.png)
![2-[[2-(3-acetylphenoxy)acetyl]-methylamino]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7650327.png)
![N-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ylpropanamide](/img/structure/B7650336.png)
![2-[(1-methylpyrazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B7650344.png)
![2-[4-[4-(Trifluoromethyl)phenyl]piperidin-1-yl]acetic acid](/img/structure/B7650347.png)
![N-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B7650350.png)
![1-(2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-phenoxypropan-2-ol hydrochloride](/img/structure/B7650354.png)
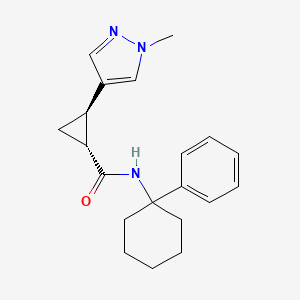
![2,6-difluoro-N-[1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]benzamide](/img/structure/B7650361.png)
